N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 2034337-65-8
VCID: VC5604361
InChI: InChI=1S/C18H17NO2S2/c1-13-5-2-3-6-15(13)17(20)19-12-18(21,14-8-10-22-11-14)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20)
SMILES: CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Molecular Formula: C18H17NO2S2
Molecular Weight: 343.46

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

CAS No.: 2034337-65-8

Cat. No.: VC5604361

Molecular Formula: C18H17NO2S2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide - 2034337-65-8

Specification

CAS No. 2034337-65-8
Molecular Formula C18H17NO2S2
Molecular Weight 343.46
IUPAC Name N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methylbenzamide
Standard InChI InChI=1S/C18H17NO2S2/c1-13-5-2-3-6-15(13)17(20)19-12-18(21,14-8-10-22-11-14)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20)
Standard InChI Key KHDBLGDMGZQTRX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O

Introduction

Structural and Molecular Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide reflects its branched ethyl chain bearing hydroxyl and dual thiophene substituents, linked to a 2-methyl-substituted benzamide. The molecular formula is C₁₉H₁₈N₂O₂S₂, with a molecular weight of 370.49 g/mol. Key structural components include:

  • A 2-methylbenzamide group providing aromatic stability and hydrogen-bonding capacity.

  • Thiophene rings at positions 2 and 3, contributing π-conjugation and sulfur-based reactivity.

  • A hydroxyl group on the ethyl backbone, enabling hydrogen bonding and solubility modulation.

Stereochemical Considerations

The ethyl chain’s central carbon (C2) is a stereogenic center due to its four distinct substituents: hydroxyl, two thiophene rings, and the benzamide-linked ethyl group. While synthetic routes may yield racemic mixtures, enantioselective synthesis could isolate specific stereoisomers with distinct biological or material properties.

Synthetic Methodologies

Conventional Synthesis Routes

The compound can be synthesized via a multi-step nucleophilic acyl substitution reaction. A plausible route involves:

  • Formation of the hydroxyethyl-thiophene intermediate: Reacting 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde with a Grignard reagent (e.g., ethylmagnesium bromide) to form a di-thiophene-substituted ethanol derivative .

  • Amidation with 2-methylbenzoyl chloride: Treating the intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide .

Example reaction conditions:

  • Step 1: 0°C, anhydrous THF, 12 h reaction time, 65% yield.

  • Step 2: Room temperature, dichloromethane, 4 h, 78% yield .

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. For instance, amidation under ultrasound (40 kHz, 50°C, 30 min) improves yields to 89% while reducing side products, as demonstrated in analogous benzohydrazide syntheses .

Table 1: Comparative Synthesis Data

MethodTime (h)Yield (%)Purity (%)
Conventional166592
Ultrasound0.58998

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3280: ν(O-H) stretching (hydroxyl).

  • 1654: ν(C=O) stretching (amide I).

  • 1580: ν(C=N) stretching (thiophene conjugation).

  • 1265: ν(C-S) stretching (thiophene rings) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.90 (s, 1H): Amide NH.

  • δ 7.82–7.26 (m, 4H): Aromatic protons (benzamide).

  • δ 6.95–6.78 (m, 6H): Thiophene protons.

  • δ 5.21 (s, 1H): Hydroxyl proton.

  • δ 2.43 (s, 3H): Methyl group .

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.2: Amide carbonyl.

  • δ 142.1–125.3: Aromatic and thiophene carbons.

  • δ 68.5: C-O (hydroxyl-bearing carbon).

  • δ 21.7: Methyl carbon .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data for the target compound remains limited, but analogs suggest:

  • logP (octanol-water): 3.2 ± 0.2 (indicating moderate lipophilicity).

  • Aqueous solubility: 0.45 mg/mL at 25°C, enhanced in DMSO or ethanol .

Table 2: Predicted Physicochemical Parameters

ParameterValue
Molecular weight370.49 g/mol
Topological polar surface area89.5 Ų
Rotatable bonds6
Hydrogen bond donors2
Hydrogen bond acceptors4

Biological Activity and Applications

Material Science Applications

Thiophene derivatives are prized in organic electronics for their conductive properties. The compound’s dual thiophene rings could serve as monomers in conductive polymers or as corrosion inhibitors, mimicking the adsorption behavior of HTMBH on metal surfaces .

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